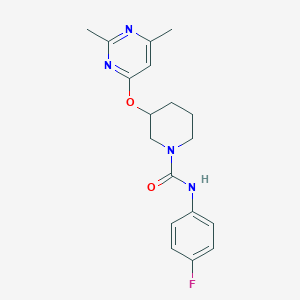

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including condensation reactions, characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). For instance, novel piperidine derivatives have been synthesized and shown significant biological activities, suggesting a detailed and careful approach to the synthesis of complex molecules like the one .

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography provide detailed information about the molecular geometry, confirming the structure of synthesized compounds (Sanjeevarayappa et al., 2015). These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for predicting its interactions with biological targets.

Chemical Reactions and Properties

Compounds similar to "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide" participate in various chemical reactions, displaying properties like DNA cleavage and anti-angiogenic activities (Kambappa et al., 2017). These properties are influenced by the presence of electron-donating and withdrawing groups, indicating the compound's potential as an anticancer agent by affecting angiogenesis and interacting with DNA.

Scientific Research Applications

1. Central Nervous System (CNS) Applications

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, due to its structural features, may be involved in CNS activity. The functional chemical groups in such compounds, including piperidine and carboxamide, have been linked to a range of CNS effects, from depression and euphoria to convulsion. These effects are important for the synthesis of novel CNS-acting drugs, offering potential in treating CNS disorders while minimizing adverse effects like addiction or dependence commonly associated with many CNS drugs (Saganuwan, 2017).

2. Synthesis of N-Heterocycles

The compound's structure, containing piperidine, plays a significant role in the synthesis of N-heterocycles. Chiral sulfinamides are essential in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being particularly crucial over the last two decades. This underscores the relevance of piperidine structures in creating structurally diverse N-heterocycles, which are the backbone of many natural products and therapeutically relevant compounds (Philip et al., 2020).

3. Antitubercular Activity

The structural features, specifically the pyrimidin-4-yl and carboxamide groups, have been associated with significant antitubercular activity. These structures have been explored for their efficacy against various strains of Mycobacterium tuberculosis, offering a basis for the rational design of new leads for antitubercular compounds (Asif, 2014).

4. Ligand Synthesis for D2-like Receptors

Compounds with phenyl piperidine as a pharmacophoric group are critical in synthesizing ligands for D2-like receptors, which are pivotal in treating certain psychiatric disorders. The presence of the piperidine group can influence the binding affinity and selectivity, underscoring the compound's potential in developing antipsychotic agents (Sikazwe et al., 2009).

properties

IUPAC Name |

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-12-10-17(21-13(2)20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXBECROZOZOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)

![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)

![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)